REACTION_CXSMILES
|
[H-].[Na+].[OH:3][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1.[Si:13](Cl)([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:15])[CH3:14].P([O-])([O-])([O-])=O>C1COCC1>[Si:13]([O:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:5][CH2:4][OH:3])=[CH:7][CH:8]=1)([C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:15])[CH3:14] |f:0.1|
|
Name
|
|
Quantity
|
145 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
502 mg
|
Type
|
reactant
|
Smiles
|
OCCC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
547 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 75 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by SPE (10 g)
|
Type
|
WASH
|
Details
|
Elution with DCM-cyclohexane (1:3)
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 658 mg | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |